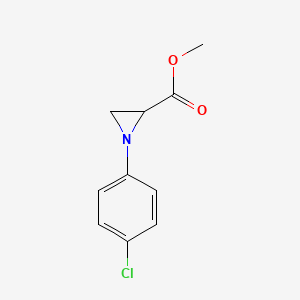
Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-chlorophenyl)aziridine-2-carboxylate typically involves the reaction of methyl aziridine-2-carboxylate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure the stability of the aziridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it susceptible to nucleophilic attack.
Substitution Reactions: The compound can undergo substitution reactions at the 4-chlorophenyl group, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Nucleophilic Reagents: Amines, alcohols, and thiols are commonly used in nucleophilic ring-opening reactions.
Solvents: Organic solvents such as acetonitrile and tetrahydrofuran (THF) are often used.
Catalysts: Lewis acids like zinc chloride can be used to facilitate ring-opening reactions.
Major Products Formed
Aziridine Ring-Opened Products: Depending on the nucleophile used, the major products can include amines, alcohols, or thiol derivatives.
Substituted Phenyl Derivatives: Substitution reactions can yield various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential anticancer agents and enzyme inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in studies involving protein disulfide isomerases (PDIs), which are enzymes involved in protein folding and are potential targets for cancer therapy.
Wirkmechanismus
The mechanism of action of methyl 1-(4-chlorophenyl)aziridine-2-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can alkylate thiol groups in proteins, leading to the inhibition of enzyme activity. This is particularly relevant in the context of PDIs, where the compound can inhibit these enzymes by forming covalent bonds with their active site thiol groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl aziridine-2-carboxylate: Lacks the 4-chlorophenyl group, making it less reactive towards certain nucleophiles.
Aziridine-2-carboxamide: Another aziridine derivative with different functional groups, used in medicinal chemistry for its lower toxicity.
Uniqueness
Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity and potential as a building block in the synthesis of biologically active compounds. Its ability to selectively alkylate thiol groups in proteins makes it a valuable tool in biochemical research and drug development .
Eigenschaften
CAS-Nummer |
933453-53-3 |
|---|---|
Molekularformel |
C10H10ClNO2 |
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
methyl 1-(4-chlorophenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10(13)9-6-12(9)8-4-2-7(11)3-5-8/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
LISSBMTZNHZBLL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CN1C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


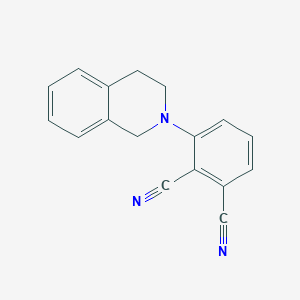
![1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one](/img/structure/B12614649.png)
![6,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B12614653.png)
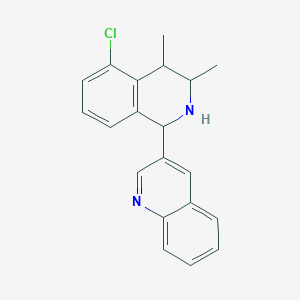
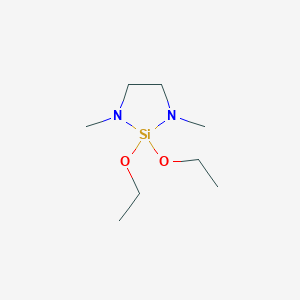
![4-[2-Amino-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-N-cyclohexylpyridin-2-amine](/img/structure/B12614666.png)
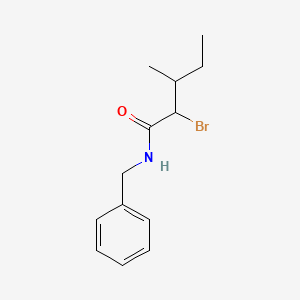
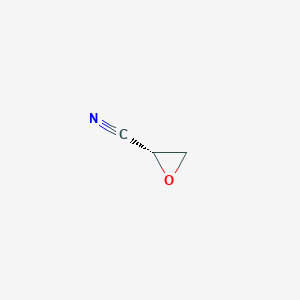
![1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one](/img/structure/B12614678.png)
![N-[2-(3-Benzylphenyl)ethyl]propanamide](/img/structure/B12614685.png)
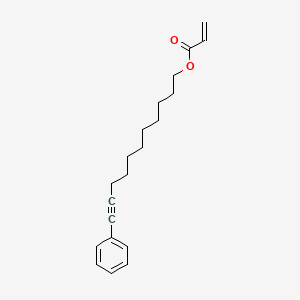
![3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one](/img/structure/B12614694.png)
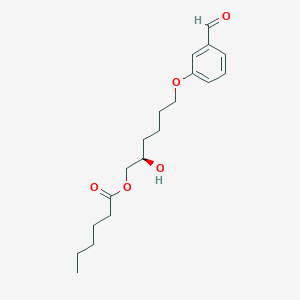
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate](/img/structure/B12614699.png)
